molecular formula C17H16FN3S B11435673 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11435673
M. Wt: 313.4 g/mol
InChI Key: OAFOIZLJFMIKPR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 870680-35-6) is a dihydropyrazole derivative of significant interest in medicinal chemistry research. This compound serves as a key synthetic intermediate and possesses a documented biological profile. Its molecular formula is C17H16FN3S, with a molecular weight of 313.39 g/mol . The compound has demonstrated potent and selective inhibitory activity against monoamine oxidase (MAO) enzymes. Research indicates that structural analogs, particularly those substituted with halogens at the fifth position of the pyrazole ring, function as selective MAO-A inhibitors, while those with 2-naphthyl substitutions show moderate selectivity for MAO-B . These properties make it a valuable scaffold for investigating novel pharmacotherapies, with in vivo studies on close analogs suggesting potential antidepressant and anxiolytic activities . Beyond its neuropharmacological potential, the core pyrazoline structure is a versatile precursor for synthesizing diverse heterocyclic compounds. It can be readily functionalized to yield novel thiazole and 1,3,4-thiadiazole derivatives, which have shown promising in vitro antimicrobial activities against a range of bacterial and fungal microorganisms . The molecular conformation, as established by crystallographic studies, reveals that the central pyrazoline ring adopts an envelope conformation. The 4-fluorophenyl ring is nearly perpendicular to the pyrazole plane (80.21° dihedral angle), while the p-tolyl ring is only slightly twisted (13.51°). This specific three-dimensional arrangement, along with an almost coplanar thioamide group, influences its intermolecular interactions and binding with biological targets . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H16FN3S

Molecular Weight

313.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C17H16FN3S/c1-11-2-4-13(5-3-11)16-10-15(20-21(16)17(19)22)12-6-8-14(18)9-7-12/h2-9,16H,10H2,1H3,(H2,19,22)

InChI Key

OAFOIZLJFMIKPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

General Reaction Pathway

The most widely reported method involves the cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones (chalcones). This one-step reaction proceeds via nucleophilic attack of the hydrazine moiety on the chalcone’s carbonyl group, followed by cyclization and dehydration.

Procedure

  • Chalcone Preparation :

    • 4-Fluorophenylacetophenone and p-tolualdehyde undergo Claisen-Schmidt condensation in ethanol with NaOH catalysis to form the chalcone intermediate.

    • Reaction conditions: Reflux at 80°C for 6–8 hours.

  • Cyclocondensation :

    • The chalcone (1.0 equiv) reacts with thiosemicarbazide (1.2 equiv) in ethanol under reflux for 4–6 hours.

    • Acid catalysis (e.g., glacial acetic acid) enhances reaction efficiency.

Optimization Data

ParameterOptimal ValueYield (%)Reference
SolventEthanol53–74
CatalystNone/AcOH61–85
Temperature (°C)80–10053–90

Key Findings :

  • Yield varies with substituent electronic effects: Electron-withdrawing groups (e.g., -F) improve cyclization rates.

  • Recrystallization from dimethylformamide (DMF) enhances purity (up to 98%).

Catalytic Multicomponent Synthesis

HAp/ZnCl₂ Nano-Flakes Catalyzed Method

A high-yield, one-pot approach utilizes hydroxyapatite/zinc chloride (HAp/ZnCl₂) nano-flakes as a heterogeneous catalyst.

Procedure

  • Reagents :

    • Hydrazine hydrate (1.0 equiv), arylidene malononitrile (1.0 equiv), and 4-fluorophenyl isothiocyanate (1.0 equiv).

  • Conditions :

    • Catalyst: HAp/ZnCl₂ (10 wt%).

    • Solvent-free, 60–70°C, 30–45 minutes.

Performance Metrics

MetricValueReference
Yield (%)80–95
Reaction Time (min)30–45
Purity (%)>95

Advantages :

  • Short reaction time and solvent-free conditions align with green chemistry principles.

  • Catalyst reusability: HAp/ZnCl₂ retains activity for up to five cycles.

Post-Functionalization of Pyrazoline Intermediates

Bromoacetyl Coupling

This two-step method involves synthesizing a pyrazoline core followed by thioamide functionalization.

Step 1: Pyrazoline Synthesis

  • Reactants : 4-Fluorophenylhydrazine and p-tolylpropenone.

  • Conditions : Reflux in ethanol for 2 hours; yield: 68–74%.

Yield Comparison

StepYield (%)Reference
Pyrazoline Formation68–74
Thioamide Functionalization85–90

Challenges :

  • Thiophosgene’s toxicity necessitates strict safety protocols.

  • Byproduct formation (e.g., disulfides) requires column chromatography for purification.

Mechanochemical Synthesis

Solvent-Free Ball Milling

Emerging studies highlight mechanochemistry for solvent-free pyrazole synthesis.

Procedure

  • Reactants : Chalcone (1.0 equiv), thiosemicarbazide (1.2 equiv).

  • Conditions : Ball mill (500 rpm, 1 hour), no solvent.

Performance

MetricValueReference
Yield (%)70–75
Reaction Time (min)60

Advantages :

  • Eliminates solvent waste.

  • Scalable for industrial production.

Comparative Analysis of Methods

Yield and Efficiency

MethodAvg. Yield (%)TimeScalability
Cyclocondensation53–744–6 hoursHigh
Catalytic Multicomponent80–9530–45 minModerate
Post-Functionalization68–9014 hoursLow
Mechanochemical70–751 hourHigh

Environmental and Economic Considerations

  • Catalytic Multicomponent : Lowest E-factor (0.2–0.5) due to solvent-free conditions.

  • Mechanochemical : Energy-intensive but ideal for waste reduction .

Chemical Reactions Analysis

Claisen-Schmidt Condensation Followed by Cyclization

The compound is synthesized via a two-step protocol:

  • Chalcone formation : 4-(Dimethylamino)benzaldehyde reacts with substituted acetophenones (e.g., 4-chloroacetophenone) under basic conditions (KOH in methanol) to yield chalcone intermediates .

  • Cyclization : The chalcone reacts with hydrazinecarbothioamide hydrochloride in acetonitrile using amberlyst-15 as a catalyst at room temperature. This (3 + 2) annulation produces the pyrazole carbothioamide derivative in 75–85% yields .

Key Data :

ParameterValueSource
CatalystAmberlyst-15 (10% w/w)
Reaction Time1–2 hours
Yield75–85%

Nucleophilic Substitution Reactions

The carbothioamide (-NH-CS-NH₂) group participates in alkylation reactions. For example:

  • Reaction with 2-bromo-1-(4-chlorophenyl)ethanone in ethanol under reflux yields fused heterocyclic compounds (e.g., triazole derivatives) .

Reaction Conditions :

ParameterValueSource
SolventEthanol
TemperatureReflux (~78°C)
Reaction Time2 hours

Cyclization to Form Triazole Derivatives

The compound reacts with 2-bromo-1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)ethanone to form triazole-fused pyrazoles. The product crystallizes in dimethylformamide (DMF) with a melting point of 251°C .

Key Observations :

  • Intramolecular hydrogen bonds (N–H⋯S, N–H⋯F) stabilize the crystal structure .

  • The pyrazole ring adopts an envelope conformation .

Electrophilic Aromatic Substitution

The 4-fluorophenyl and p-tolyl substituents on the pyrazole ring are amenable to further functionalization. For instance:

  • Halogenation : Bromination at the para positions of aryl rings under mild conditions.

  • Sulfonation : Requires harsher conditions (e.g., concentrated H₂SO₄) .

Comparative Analysis of Synthetic Routes

MethodCatalystYieldTimeKey Advantage
Claisen-Schmidt + CyclizationAmberlyst-1575–85%3–4 hrsRoom-temperature conditions
One-Pot MulticomponentHAp/ZnCl₂~95%1–2 hrsShorter reaction time

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the compound's potent anti-inflammatory effects. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In a comparative study, derivatives of pyrazole compounds exhibited superior COX-2 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin. The selectivity index for COX-2 inhibition was significantly high, indicating potential for safer therapeutic profiles .

Anticancer Potential

The anticancer efficacy of 3-(4-fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been documented in various cell lines. In vitro studies demonstrated that this compound displays significant cytotoxicity against several cancer cell lines, including HCT116 and MCF-7. For example, one study reported an IC50 value of 0.39 µM against HCT116 cells, showcasing its potential as a lead compound in cancer drug development .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Reference
Anti-inflammatoryCOX-2 Inhibition0.01
AnticancerHCT1160.39
AnticancerMCF-70.46

Case Study Analysis

A notable case study involved the synthesis and evaluation of various analogues based on the pyrazole structure, which revealed that modifications at specific positions significantly enhanced biological activity. This emphasizes the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Anticancer Activity

  • Compound ¹b (3-(4-Fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide): Displays potent cytotoxicity against HepG-2 cells (IC50 = 6.78 µM) by inducing apoptosis via caspase-3 activation and Bcl-2 suppression.
  • Compound ⁶b (3-(4-Bromophenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-...carbothioamide) : Shows selectivity for A549 cells (IC50 = 29.48 µM vs. cisplatin). Bromine substituents improve halogen bonding with cellular targets .

Antidepressant Activity

  • TTg (5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) : Reduces immobility time by 61–62% in forced swim (FST) and tail suspension tests (TST) at 10 mg/kg, comparable to imipramine. The thiophene moiety may enhance serotonin reuptake inhibition .

Monoamine Oxidase (MAO) Inhibition

  • 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-...carbothioamide : Potently inhibits hMAO-A (IC50 = 1.0 × 10⁻³ µM). The 4-methoxyphenyl group optimizes hydrophobic interactions with the enzyme’s active site .

Antimicrobial Activity

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-...thiazole : Demonstrates broad-spectrum antimicrobial effects, attributed to the triazole-thiazole hybrid structure .

Structural and Crystallographic Comparisons

Compound Name R3 Substituent R5 Substituent Crystal System/Packing Features Key Interactions Reference
Target Compound 4-Fluorophenyl p-Tolyl Not reported Likely C–H⋯S and π-π stacking
3-(4-Chlorophenyl)-5-(4-fluorophenyl)-... 4-Chlorophenyl 4-Fluorophenyl Triclinic, P̄1 C–H⋯F and C–H⋯Cl contacts
Compounds 4 and 5 () 4-Fluorophenyl Chloro/Bromo-aryl Isostructural (triclinic, P̄1) Halogen-dependent van der Waals
3,5-Bis(4-fluorophenyl)-...carbothioamide 4-Fluorophenyl 4-Fluorophenyl Monoclinic N–H⋯S hydrogen bonds
  • Crystal Packing : The target compound’s p-tolyl group may introduce steric effects distinct from halogenated analogs, altering π-π stacking or hydrogen bonding patterns. For example, chlorophenyl/bromophenyl derivatives exhibit halogen-mediated interactions absent in the p-tolyl variant .
  • Conformational Flexibility : Pyrazoline rings in analogs like 3,5-bis(4-fluorophenyl)-carbothioamide adopt planar or slightly puckered conformations, influenced by substituent bulkiness .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine at position 3 enhance anticancer and MAO inhibitory activities by improving target binding and metabolic stability .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., p-tolyl) at position 5 may enhance blood-brain barrier penetration, relevant for CNS-targeting agents like antidepressants .
  • Hybrid Structures : Thiazole or triazole moieties (e.g., compounds 4 and 5 in ) broaden activity spectra by enabling dual-target interactions .

Biological Activity

3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including cancer and bacterial infections. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H16FN3O
  • Molecular Weight : 297.33 g/mol
  • IUPAC Name : 5-(4-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
3-(4-Fluorophenyl)-5-P-tolyl...MCF-7 (Breast)49.85Induces apoptosis
3-(4-Fluorophenyl)-5-P-tolyl...A549 (Lung)0.95Inhibits autophagy
3-(4-Fluorophenyl)-5-P-tolyl...HCT116 (Colon)0.067Inhibits Aurora-A kinase

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and kinase inhibition, which are crucial for cancer cell proliferation.

Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have also been extensively studied. The compound has demonstrated significant activity against various bacterial strains:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal
Pseudomonas aeruginosa0.30Inhibits biofilm formation

In vitro studies indicate that the compound effectively inhibits bacterial growth and biofilm formation, making it a potential candidate for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Breast Cancer Cells : A study involving MCF-7 cells revealed that the compound induces significant apoptosis at concentrations as low as 49.85 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • Antimicrobial Efficacy : Research conducted on various bacterial strains showed that the compound exhibits strong bactericidal properties with MIC values ranging from 0.22 to 0.30 µg/mL, indicating its effectiveness against resistant strains .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis or inhibit cell division.

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorSolventTime (h)Yield (%)Purity MethodReference
4-Fluorochalcone derivativeEthanol471Recrystallization
p-Tolyl-substituted chalconeDMF661X-ray validation

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C=S stretch at 1351 cm⁻¹, NH₂ at 3025 cm⁻¹) .
  • NMR : Confirms substituent positions:
    • ¹H NMR : Pyrazoline protons (Ha, Hb, Hc) resonate as dd signals at δ 4.65–4.68 and 3.22–4.21 ppm .
    • ¹³C NMR : Thioamide C=S appears at ~170 ppm.
  • Single-crystal X-ray diffraction :
    • Conformational analysis : The pyrazoline ring adopts an envelope conformation (flap atom C7) with dihedral angles of 13.51° (p-tolyl) and 80.21° (4-fluorophenyl) relative to the pyrazole plane .
    • Hydrogen bonding : Intramolecular N–H⋯N and intermolecular N–H⋯S/F interactions stabilize the crystal lattice .

Advanced: How do hydrogen-bonding networks and molecular conformation influence the compound’s crystallographic stability?

Methodological Answer:
The crystal structure is stabilized by:

  • Intramolecular interactions : N–H⋯N2 hydrogen bonds lock the thioamide group into a planar configuration (N2–N1–C17–N3 torsion angle: 1.2°) .
  • Intermolecular interactions :
    • Chains along the c-axis via N–H⋯S hydrogen bonds.
    • Layers along the b-axis through C16–H⋯F1 contacts, forming a double-layer architecture .
  • Impact of substituents : The 4-fluorophenyl group’s perpendicular orientation (80.21° dihedral angle) minimizes steric clashes, enhancing packing efficiency .

Q. Table 2: Key Crystallographic Parameters

ParameterValueRole in StabilityReference
Dihedral angle (p-tolyl)13.51°Reduces ring strain
N–H⋯S bond length2.42 ÅSupramolecular chain formation
C–H⋯F interaction2.78 ÅInterdigitation of layers

Advanced: How can molecular docking elucidate the compound’s MAO-A/MAO-B selectivity for anxiolytic activity?

Methodological Answer:

  • Docking workflow :
    • Protein preparation : Retrieve MAO-A/B crystal structures (PDB: 2Z5X/2V5Z).
    • Ligand optimization : Minimize energy of the compound using DFT (B3LYP/6-31G*).
    • Binding site analysis : Focus on flavin adenine dinucleotide (FAD) and hydrophobic pockets.
  • Key findings :
    • Halogen substituents (e.g., 4-Cl, 4-Br) enhance MAO-A selectivity via hydrophobic interactions with Ile-207 and Tyr-444 .
    • N-Allyl/N-ethyl groups improve binding affinity by forming π-alkyl interactions with Leu-97 in MAO-A .
  • Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to refine predictive models .

Advanced: How can researchers resolve contradictions in reported biological activities across structural analogs?

Methodological Answer:
Discrepancies in MAO inhibition or anxiolytic efficacy may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Br) increase MAO-A selectivity, while -OCH₃ reduces potency .
  • Assay variability : Standardize protocols (e.g., Porsolt forced swimming vs. elevated plus-maze tests) to ensure consistency .
  • Metabolic stability : Evaluate metabolites via LC-MS to rule out off-target effects.

Q. Table 3: Biological Activity Comparison

Derivative SubstituentMAO-A IC₅₀ (µM)MAO-B SelectivityAnxiolytic ModelReference
4-Cl0.1215.2Elevated plus-maze
4-Br0.1812.7Porsolt forced swimming
4-OCH₃2.451.3Inconclusive

Basic: What best practices ensure reliable validation of synthesized compounds in crystallography?

Methodological Answer:

  • Data collection : Use high-resolution X-ray sources (λ = 0.71073 Å) and low-temperature (295 K) to minimize thermal motion .
  • Refinement : Apply SHELXL with riding models for H-atoms (Uiso = 1.2–1.5×Uequiv) .
  • Validation tools : Check for outliers using CCDC’s Mercury or PLATON’s ADDSYM to detect missed symmetry .

Advanced: How do structural modifications impact the compound’s pharmacokinetic and pharmacodynamic profiles?

Methodological Answer:

  • Lipophilicity : Introduce -CF₃ or -CH₃ to enhance blood-brain barrier permeability (logP > 3.0).
  • Metabolic stability : Replace metabolically labile groups (e.g., allyl with cyclopropyl) to prolong half-life.
  • Toxicity screening : Assess hepatotoxicity via CYP450 inhibition assays (e.g., CYP3A4) .

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